molecular formula C16H16 B14174114 cis-1,2-Diphenyl-1-methylcyclopropane CAS No. 14161-73-0

cis-1,2-Diphenyl-1-methylcyclopropane

Cat. No.: B14174114
CAS No.: 14161-73-0
M. Wt: 208.30 g/mol
InChI Key: MEPKNRHJYLWJON-UHFFFAOYSA-N
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Description

cis-1,2-Diphenyl-1-methylcyclopropane: is an organic compound with the molecular formula C16H16 It is a cyclopropane derivative, characterized by the presence of two phenyl groups and one methyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diphenyl-1-methylcyclopropane typically involves the reaction of alkenes with carbenes or carbenoids. One common method is the Simmons-Smith reaction , where a zinc-copper couple reacts with diiodomethane to generate the carbene, which then adds to the double bond of an alkene to form the cyclopropane ring . Another method involves the use of diazomethane, which decomposes to form methylene, a carbene that can react with alkenes to produce cyclopropanes .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of cyclopropane synthesis can be applied. Industrial methods would likely involve scalable reactions using carbenes or carbenoids, with careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: cis-1,2-Diphenyl-1-methylcyclopropane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropyl ketones or carboxylic acids, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyclopropane ring into more stable structures, such as alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing cyclopropanes.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Cyclopropyl ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

cis-1,2-Diphenyl-1-methylcyclopropane has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.

    Biology: The compound’s interactions with biological molecules can provide insights into the behavior of cyclopropane-containing natural products.

    Medicine: Research into cyclopropane derivatives can lead to the development of new pharmaceuticals with unique properties.

    Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of cis-1,2-Diphenyl-1-methylcyclopropane involves the reactivity of the cyclopropane ring. The ring strain in cyclopropanes makes them highly reactive, allowing them to participate in various chemical reactions. The phenyl groups can stabilize reaction intermediates through resonance, influencing the compound’s reactivity and selectivity in different reactions .

Comparison with Similar Compounds

    trans-1,2-Diphenyl-1-methylcyclopropane: The trans isomer has the phenyl groups on opposite sides of the cyclopropane ring, leading to different physical and chemical properties.

    1,2-Dimethylcyclopropane: This compound has two methyl groups instead of phenyl groups, resulting in different reactivity and applications.

    Cyclopropane: The simplest cyclopropane compound, used as a reference for studying the effects of substituents on cyclopropane reactivity.

Uniqueness: cis-1,2-Diphenyl-1-methylcyclopropane is unique due to the presence of both phenyl and methyl groups on the cyclopropane ring. This combination of substituents provides a balance of steric and electronic effects, making the compound a valuable model for studying the behavior of substituted cyclopropanes .

Properties

CAS No.

14161-73-0

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

(1-methyl-2-phenylcyclopropyl)benzene

InChI

InChI=1S/C16H16/c1-16(14-10-6-3-7-11-14)12-15(16)13-8-4-2-5-9-13/h2-11,15H,12H2,1H3

InChI Key

MEPKNRHJYLWJON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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